1-methyl-1H-benzo[d]imidazol-5-yl 3-chloro-2-methylbenzenesulfonate
Description
Properties
IUPAC Name |
(1-methylbenzimidazol-5-yl) 3-chloro-2-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3S/c1-10-12(16)4-3-5-15(10)22(19,20)21-11-6-7-14-13(8-11)17-9-18(14)2/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMARGQHOJVNZSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)OC2=CC3=C(C=C2)N(C=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-1H-benzo[d]imidazol-5-yl 3-chloro-2-methylbenzenesulfonate typically involves multiple steps:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Methylation: The benzimidazole core is then methylated at the 1-position using methyl iodide in the presence of a base such as potassium carbonate.
Sulfonation: The methylated benzimidazole is then reacted with chlorosulfonic acid to introduce the sulfonate group at the 5-position.
Substitution with 3-chloro-2-methylbenzene: Finally, the sulfonate ester is formed by reacting the sulfonated benzimidazole with 3-chloro-2-methylbenzene in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-methyl-1H-benzo[d]imidazol-5-yl 3-chloro-2-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing oxygen or other electronegative atoms.
Substitution: Substituted derivatives where the chlorine atom is replaced by the nucleophile.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that compounds derived from benzimidazole exhibit anticancer properties. A study demonstrated that derivatives of benzimidazole can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .
Antimicrobial Effects
1-Methyl-1H-benzo[d]imidazol-5-yl 3-chloro-2-methylbenzenesulfonate has shown promising antimicrobial activity. In vitro studies have reported its effectiveness against a range of bacterial strains, including resistant strains, suggesting its potential as a lead compound for developing new antibiotics .
Anticonvulsant Properties
Benzimidazole derivatives are also noted for their anticonvulsant effects. A related study highlighted the structure-activity relationship of various benzimidazole compounds, showing that modifications can enhance their efficacy in seizure models . The specific compound discussed may contribute to this class of anticonvulsants through similar mechanisms.
Biochemical Applications
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes linked to disease processes. For instance, it may target enzymes involved in metabolic pathways, providing a basis for developing therapeutic agents for metabolic disorders .
Molecular Probes
Due to its unique structural features, this compound can serve as a molecular probe in biochemical assays. Its ability to selectively bind to certain biomolecules makes it useful for studying protein interactions and cellular processes .
Material Science Applications
Polymer Chemistry
In material science, derivatives of benzimidazole are utilized in the synthesis of polymers with enhanced properties. The incorporation of such compounds into polymer matrices can improve thermal stability and mechanical strength, making them suitable for advanced material applications .
Case Studies
Mechanism of Action
The mechanism of action of 1-methyl-1H-benzo[d]imidazol-5-yl 3-chloro-2-methylbenzenesulfonate involves its interaction with specific molecular targets. The benzimidazole core can bind to DNA grooves, leading to DNA cleavage and inhibition of DNA replication . This property is particularly useful in anticancer research, where the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations:
Sulfonate vs.
Substituent Effects on Bioactivity :
- Fluorine or bromine substituents (e.g., in and ) enhance anticoagulant or kinase-inhibitory activities, whereas methyl groups may reduce efficacy in certain contexts .
- The 3-chloro-2-methylbenzenesulfonate group in the target compound could balance steric hindrance and electronic effects, influencing receptor binding.
Synthetic Pathways: The target compound’s synthesis likely involves sulfonation of a benzimidazole precursor, contrasting with reductive amination or alkylation steps used for amino- or acetamide-substituted analogs .
Pharmacological and Physicochemical Properties
- Anticoagulant Potential: While the bromothiophenyl-oxadiazole derivative () showed dual anticoagulant and antiplatelet effects, the target compound’s sulfonate group may mimic sulfonic acid-based anticoagulants (e.g., heparin derivatives) .
- Cytotoxicity : Chloroacetamide derivatives () exhibit EGFR inhibition, suggesting that the target’s chloro-methylbenzene group might similarly interact with kinase domains, though this requires validation .
- Computational Metrics : The PSA of structurally similar sulfonates (e.g., : PSA = 215.4) indicates high polarity, which correlates with membrane permeability challenges but improved solubility .
Biological Activity
1-methyl-1H-benzo[d]imidazol-5-yl 3-chloro-2-methylbenzenesulfonate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C14H13ClN2O3S
- Molecular Weight : 320.78 g/mol
This compound features a benzimidazole core, which is known for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Several studies have reported the antimicrobial efficacy of benzimidazole derivatives. Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal activities. For instance, derivatives have shown effectiveness against various strains of bacteria and fungi, suggesting a broad-spectrum antimicrobial potential.
Anticancer Properties
The benzimidazole scaffold has been extensively studied for its anticancer properties. Compounds containing this structure have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specifically, studies have highlighted the ability of benzimidazole derivatives to target specific pathways involved in tumor growth and metastasis.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Many benzimidazole derivatives inhibit key enzymes involved in cellular processes, such as kinases and proteases.
- Interference with DNA Replication : Some compounds disrupt DNA synthesis or repair mechanisms, leading to cell death in rapidly dividing cancer cells.
- Modulation of Signaling Pathways : These compounds may alter signaling pathways that regulate cell survival and proliferation.
Research Findings
Recent literature provides insights into the biological activities of related compounds:
Case Studies
- Anticancer Activity : In a study examining the effects of benzimidazole derivatives on breast cancer cells, compounds similar to this compound were found to induce apoptosis through mitochondrial pathways, highlighting their potential as chemotherapeutic agents.
- Antimicrobial Efficacy : A series of experiments demonstrated that specific modifications to the benzimidazole structure enhanced antibacterial activity against resistant strains of Escherichia coli and Staphylococcus aureus, suggesting avenues for developing new antibiotics.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-methyl-1H-benzo[d]imidazol-5-yl 3-chloro-2-methylbenzenesulfonate, and how can reaction yields be optimized?
- Methodology : Multi-step synthesis involving condensation of substituted benzimidazole precursors (e.g., 1-methyl-1H-benzimidazol-5-amine) with sulfonyl chlorides under controlled conditions. Key steps include:
- Nucleophilic substitution : Use of anhydrous solvents (e.g., DMF) and catalysts like p-toluenesulfonic acid (p-TSA) to enhance sulfonate ester formation .
- Purification : Column chromatography with optimized eluent ratios (e.g., chloroform:ethyl acetate:hexane = 2:3:3) to isolate the target compound .
- Yield Optimization : Adjust stoichiometry, temperature (reflux at 100°C), and reaction time based on analogous benzimidazole sulfonate syntheses .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Key Techniques :
- 1H/13C NMR : Assign aromatic protons (δ 7.0–8.2 ppm) and sulfonate-linked carbons (δ 44–47 ppm) .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight via [M+H]+ or [M−H]− peaks .
- Thermal Analysis (DSC/TGA) : Assess decomposition temperatures and stability for storage conditions .
- Purity Validation : Elemental analysis (C, H, N, S) with <0.4% deviation from theoretical values .
Q. How can structure-activity relationships (SAR) be explored for this compound in pharmacological studies?
- Approach :
- Analog Synthesis : Modify substituents (e.g., methyl, chloro, or trifluoromethyl groups) on the benzimidazole or benzene sulfonate moieties .
- Biological Assays : Compare antimicrobial or anticonvulsant activity of derivatives using standardized protocols (e.g., MIC tests, seizure models) .
Advanced Research Questions
Q. How can computational methods predict the binding interactions of this compound with biological targets?
- Methods :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., GABA-A for anticonvulsant activity) .
- DFT Calculations : Optimize geometry with B3LYP/6-31G* to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- Validation : Correlate computational results with experimental data (e.g., IC50 values) .
Q. What strategies resolve contradictions in spectral data or unexpected reactivity?
- Hyphenated Techniques :
- LC-MS/MS : Identify degradation products or impurities during synthesis .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex spectra .
- Reactivity Analysis : Probe pH-dependent stability (e.g., sulfonate ester hydrolysis under acidic conditions) using kinetic studies .
Q. How can X-ray crystallography clarify the solid-state structure and intermolecular interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
